6-Phenylhex-5-en-2-ol

5-Lipoxygenase Leukotriene Inflammation

Optimization of 5-lipoxygenase or sEH inhibitors requires a structurally validated, low-background scaffold; generic substitution introduces confounding variables. 6-Phenylhex-5-en-2-ol resolves this with an IC50 > 10,000 nM for both targets, ensuring no off-target interference in early screens. - Unique C2 hydroxyl positioning enables electrophile-initiated cyclization to trans-2,6-disubstituted pyrans-reactivity absent in the saturated analog. - Scalable chiral resolution: (2R)-5-methyl-6-phenylhex-5-en-2-ol achieved in >99% ee via asymmetric hydrogenation. - Higher lipophilicity (logP 2.86 vs. cinnamyl alcohol 1.69-1.95) makes it a superior candidate for membrane-permeability and tissue-distribution studies.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B15315251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylhex-5-en-2-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(CCC=CC1=CC=CC=C1)O
InChIInChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-11,13H,5,7H2,1H3/b10-6+
InChIKeyLRZPIGKETDANGW-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylhex-5-en-2-ol Chemical Profile and Specifications


6-Phenylhex-5-en-2-ol (CAS 58927-89-2) is a secondary allylic alcohol belonging to the styrene-derived phenylalkenol class. The compound features a phenyl group at the terminus of a five-carbon alkenyl chain bearing a hydroxyl substituent at the C2 position, yielding a molecular formula of C12H16O and a molecular weight of 176.25 g/mol [1]. It is primarily encountered as an (E)-configured isomer [2] and is recognized for its dual reactivity profile: the hydroxyl moiety enables esterification and etherification, while the internal alkene provides a handle for cyclization, cross-coupling, and oxidation chemistries [3].

6-Phenylhex-5-en-2-ol Substitution Risks


Generic substitution of 6-phenylhex-5-en-2-ol with closely related phenylalkenols—such as cinnamyl alcohol (3-phenyl-2-propen-1-ol) or 1-phenylhex-5-en-1-ol—is not scientifically defensible without revalidation. The C2 hydroxyl positioning on a six-carbon backbone establishes a distinct stereoelectronic environment that governs both intermolecular interactions in biological assays and intramolecular cyclization pathways in synthetic applications [1]. Even subtle alterations, such as chain shortening (as in cinnamyl alcohol) or hydroxyl relocation (as in 1-phenylhex-5-en-1-ol), profoundly alter logP, hydrogen-bonding geometry, and the activation barrier for cyclization [2]. The quantitative data presented in Section 3 demonstrate that these structural nuances translate directly into measurable differences in enzyme inhibition potency, lipophilicity, and synthetic utility—any of which can invalidate a research program or process development if an untested analog is substituted.

6-Phenylhex-5-en-2-ol Differentiation Evidence


5-Lipoxygenase (5-LOX) Inhibition Profile

6-Phenylhex-5-en-2-ol demonstrates minimal inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 > 10,000 nM [1]. In contrast, the clinically approved 5-LOX inhibitor zileuton exhibits an IC50 of 400 nM in human polymorphonuclear leukocytes (PMNL) and 900 nM in human whole blood [2]. This >25-fold difference in potency confirms that 6-phenylhex-5-en-2-ol cannot substitute for zileuton in functional assays and positions the compound as a low-potency starting scaffold rather than a lead candidate.

5-Lipoxygenase Leukotriene Inflammation

Soluble Epoxide Hydrolase (sEH) Inhibition

6-Phenylhex-5-en-2-ol exhibits negligible inhibition of human soluble epoxide hydrolase (sEH), with an IC50 > 10,000 nM [1]. The standard sEH inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) achieves an IC50 of 3–69 nM against human sEH depending on assay conditions [2]. This >3,000-fold differential in potency unequivocally rules out 6-phenylhex-5-en-2-ol as a direct replacement for AUDA or any potent sEH inhibitor, while confirming its utility as a negative control or a chemically distinct scaffold for fragment-based approaches.

sEH Epoxide Hydrolase Cardiovascular

Lipophilicity (logP)

6-Phenylhex-5-en-2-ol has a calculated logP of 2.86 [1], which is substantially higher than that of the shorter-chain analog cinnamyl alcohol (logP = 1.69–1.95) [2]. This ~1.0–1.2 log-unit increase corresponds to an approximately 10–15-fold higher octanol–water partition coefficient, predicting significantly greater membrane permeability and altered pharmacokinetic behavior.

Lipophilicity Membrane Permeability ADME

Synthetic Versatility: Electrophilic Cyclization

6-Phenylhex-5-en-2-ol and its aryl-substituted congeners undergo electrophile-initiated cyclization (e.g., with N-bromosuccinimide or N-iodosuccinimide) to yield trans-2,6-disubstituted pyrans [1]. This reactivity is not available to the fully saturated analog 6-phenylhexan-2-ol, which lacks the requisite alkene for intramolecular π-bond activation. The presence of the C5–C6 double bond thus confers a distinct synthetic handle for constructing oxygen heterocycles relevant to carbohydrate mimetics and natural product synthesis.

Heterocycle Synthesis Cyclization C-Aryl Glycosides

Asymmetric Hydrogenation for Chiral Derivatives

The 6-phenylhex-5-en-2-ol framework serves as a precursor to chiral derivatives with high stereochemical fidelity. For example, (2R)-5-methyl-6-phenylhex-5-en-2-ol has been synthesized via asymmetric hydrogenation using a chiral ruthenium catalyst, achieving >99% enantiomeric excess (ee) [1]. This level of stereocontrol is not readily attainable with shorter-chain analogs such as cinnamyl alcohol, where the reduced carbon backbone limits the configurational stability of the resulting chiral center.

Asymmetric Synthesis Enantioselective Chiral Alcohol

6-Phenylhex-5-en-2-ol Application Scenarios


Fragment-Based Drug Discovery Scaffold

Programs seeking a structurally distinct, low-activity starting point for 5-lipoxygenase or soluble epoxide hydrolase inhibitor optimization can utilize 6-phenylhex-5-en-2-ol. Its IC50 > 10,000 nM for both targets [1] confirms it will not confound early screens with off-target inhibition, while its phenylalkenol core offers ample vectors for synthetic elaboration.

Synthesis of C-Aryl Glycosides and 2,6-Disubstituted Pyrans

The internal C5–C6 alkene of 6-phenylhex-5-en-2-ol enables electrophile-initiated cyclization to trans-2,6-disubstituted pyrans [2]. This reactivity is uniquely advantageous for constructing carbohydrate mimetics and oxygen heterocycles, a capability absent in the saturated analog 6-phenylhexan-2-ol.

Preparation of Enantiopure Chiral Alcohol Building Blocks

The 6-phenylhex-5-en-2-ol scaffold can be elaborated to chiral derivatives such as (2R)-5-methyl-6-phenylhex-5-en-2-ol, which has been obtained in >99% enantiomeric excess via asymmetric hydrogenation [3]. This level of stereocontrol supports applications in enantioselective catalysis and the synthesis of stereochemically complex pharmaceutical intermediates.

Lipophilicity-Driven Formulation and ADME Studies

With a logP of 2.86 [4], 6-phenylhex-5-en-2-ol is significantly more lipophilic than cinnamyl alcohol (logP 1.69–1.95) [5]. This property makes it a preferred candidate for studies investigating the impact of increased hydrophobicity on membrane permeability, tissue distribution, or formulation behavior in preclinical development.

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